molecular formula C10H13FN2O3S B5792767 N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide

N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide

Cat. No. B5792767
M. Wt: 260.29 g/mol
InChI Key: QXBJDNWNZIOAND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide, also known as FG-4592, is a hypoxia-inducible factor prolyl hydroxylase inhibitor. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of anemia, chronic kidney disease, and other related conditions.

Scientific Research Applications

N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in the treatment of anemia, chronic kidney disease, and related conditions. It has been shown to stimulate erythropoietin production, which is essential for red blood cell production. N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has also been shown to improve iron utilization and reduce the need for blood transfusions in patients with chronic kidney disease. Additionally, N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit tumor growth in animal models.

Mechanism of Action

N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide works by inhibiting the activity of hypoxia-inducible factor prolyl hydroxylase enzymes, which are responsible for the degradation of hypoxia-inducible factor (HIF). HIF is a transcription factor that regulates the expression of genes involved in erythropoietin production and iron metabolism. By inhibiting the degradation of HIF, N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide increases its activity, leading to increased erythropoietin production and improved iron utilization.
Biochemical and Physiological Effects:
N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to increase erythropoietin production, leading to increased red blood cell production and improved oxygen delivery to tissues. It has also been shown to improve iron utilization and reduce the need for blood transfusions in patients with chronic kidney disease. Additionally, N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide in lab experiments is its specificity for hypoxia-inducible factor prolyl hydroxylase enzymes, which allows for targeted inhibition of erythropoietin production and iron utilization. However, one limitation of using N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide is its short half-life, which requires frequent dosing in animal studies.

Future Directions

There are several potential future directions for the study of N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide. One direction is the development of more potent and selective hypoxia-inducible factor prolyl hydroxylase inhibitors. Another direction is the investigation of N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide in combination with other therapies for the treatment of anemia, chronic kidney disease, and cancer. Additionally, further studies are needed to fully understand the long-term effects of N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide on erythropoietin production, iron utilization, and tumor growth.

Synthesis Methods

The synthesis of N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide involves the reaction of N-methyl-N-(methylsulfonyl)-4-nitrobenzenesulfonamide with 4-fluoroaniline in the presence of a base. The resulting product is then treated with glycine methyl ester to yield N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide. The overall yield of this synthesis method is approximately 30%.

properties

IUPAC Name

2-(4-fluoro-N-methylsulfonylanilino)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O3S/c1-12-10(14)7-13(17(2,15)16)9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBJDNWNZIOAND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN(C1=CC=C(C=C1)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.